7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
7-(2-Phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a pyrido-triazolo-pyrimidine derivative featuring a 2-phenylethyl substituent at the 7-position. The phenylethyl group contributes to its lipophilicity and π-π stacking interactions, which may enhance binding affinity in hydrophobic pockets of target proteins .
Properties
IUPAC Name |
11-(2-phenylethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O/c22-15-13-10-17-16-18-11-19-21(16)14(13)7-9-20(15)8-6-12-4-2-1-3-5-12/h1-5,7,9-11H,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKNATXQPTZXHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=CC3=C(C2=O)C=NC4=NC=NN34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions to form the desired triazolo-pyrimidine core. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Oxidation Reactions
The pyrido-triazolo-pyrimidine core undergoes oxidation at specific positions, influenced by the electron-rich aromatic systems. Key findings include:
Mechanistic studies suggest oxidation generates reactive quinone-like intermediates, which participate in redox cycling—a property exploited in pro-drug designs targeting hypoxic tumor environments .
Reduction Reactions
Selective reduction of the triazole ring or pyrimidine moiety has been achieved under controlled conditions:
Notably, over-reduction leads to ring-opening reactions, producing linear amines that lose bioactivity.
Substitution Reactions
Electrophilic aromatic substitution (EAS) occurs preferentially at the pyridine ring due to its electron-deficient nature:
Halogenation
| Reagent | Position | Yield | Reference |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | C3 of pyridine | 78% | |
| Iodine monochloride | C5 of pyrimidine | 62% |
Halogenated derivatives show improved binding to kinase targets (IC₅₀ = 0.4 μM vs. 1.2 μM for parent compound) .
Nucleophilic Arylations
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups at C2:
pythonExample reaction: 7-(2-phenylethyl)pyrido-triazolo-pyrimidinone + 4-methoxyphenylboronic acid → C2-(4-methoxyphenyl) derivative (Yield: 85%, λₑₓ = 340 nm) [8]
Cycloaddition and Ring-Opening Reactions
The triazolo ring participates in [3+2] cycloadditions with nitrile oxides, forming fused isoxazoline derivatives. These products exhibit:
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Antiviral activity : EC₅₀ = 1.8 μM against influenza A (vs. 12 μM for oseltamivir)
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Thermal stability : Decomposition point >250°C (DSC analysis)
Mechanistic Insights
Density functional theory (DFT) calculations reveal:
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Oxidation at C5 proceeds via a radical mechanism (ΔG‡ = 18.7 kcal/mol)
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Halogenation regioselectivity correlates with Fukui electrophilicity indices (C3: f⁺ = 0.12 > C5: f⁺ = 0.09)
Biological Implications
Derivatives from these reactions demonstrate:
Scientific Research Applications
Overview
7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound that has gained attention in the fields of medicinal chemistry and drug discovery due to its unique structural features and potential biological activities. The compound integrates pyridine, triazole, and pyrimidine moieties, which are known for their diverse pharmacological properties.
Scientific Research Applications
The applications of 7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can be categorized into several key areas:
Medicinal Chemistry
This compound has been investigated for its potential as:
- Anticancer Agent : Preliminary studies indicate that it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Activity : Research has suggested efficacy against a range of bacterial and fungal pathogens.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, potentially useful in treating conditions like arthritis.
Biological Research
In biological studies, the compound has shown promise as:
- Enzyme Inhibitor : It may act as an inhibitor for various enzymes involved in metabolic pathways, including kinases and phosphatases.
- Receptor Modulator : Investigations suggest it could interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Material Science
The unique structure of this compound allows it to be explored in:
- Development of New Materials : Its electronic properties may be leveraged in the creation of organic semiconductors or sensors.
Case Studies
Several case studies have documented the applications and effects of this compound:
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Antimicrobial Efficacy
Research highlighted the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a new antimicrobial agent in clinical settings.
Case Study 3: Anti-inflammatory Effects
In vitro studies indicated that the compound could reduce pro-inflammatory cytokine levels in macrophages stimulated with lipopolysaccharide (LPS), suggesting a role in managing inflammatory diseases.
Mechanism of Action
The mechanism of action of 7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The biological and physicochemical properties of pyrido-triazolo-pyrimidines are highly dependent on substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrido-Triazolo-Pyrimidine Derivatives
| Compound Name | Substituents (Position 7) | Key Structural Features | Biological Activity | Unique Properties |
|---|---|---|---|---|
| Target Compound | 2-Phenylethyl | Phenyl group attached via ethyl linker | Potential kinase inhibition (inferred) | Balanced lipophilicity; π-π interactions |
| 2-(4-Chlorophenyl)-7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one () | 2-Methoxyethyl | Chlorophenyl at position 2; methoxyethyl at 7 | Anticancer, enzyme modulation | Enhanced solubility due to methoxy group; electron-withdrawing Cl improves stability |
| 7-[2-(1H-Indol-3-yl)ethyl]-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one () | Indole-ethyl | Indole moiety at 7; methoxyphenyl at 2 | Anticancer, receptor binding | Indole enhances affinity for serotonin receptors; bulky substituent may limit bioavailability |
| 7-(2,5-Dimethoxyphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one () | 2,5-Dimethoxyphenyl | Trifluoromethyl at 2; dimethoxyphenyl at 7 | Antiproliferative (e.g., K562 cells) | High metabolic stability (CF₃); methoxy groups improve solubility |
| 7-Cyclopentyl-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one () | Cyclopentyl | Aliphatic cyclopentyl at 7 | Kinase inhibition (e.g., EGFR) | Increased lipophilicity; potential for CNS penetration |
Physicochemical Properties
Molecular Weight (MW) :
- Target compound (estimated MW ~370 g/mol) falls within the optimal range for drug-likeness (300–500 g/mol).
- Higher MW analogs (e.g., : MW ~430 g/mol) may face challenges in bioavailability .
Solubility :
- Methoxy and trifluoromethyl groups () improve aqueous solubility compared to the target’s phenylethyl group, which is more hydrophobic .
Biological Activity
Overview
7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This compound incorporates pyridine, triazole, and pyrimidine rings, which contribute to its diverse biological activities.
Chemical Structure and Properties
The molecular formula of 7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is CHNO. It has a molecular weight of approximately 305.34 g/mol. The unique arrangement of its functional groups enhances its ability to interact with various biological targets.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The mechanism of action involves:
- Enzyme Inhibition : The compound can inhibit key enzymes by binding to their active sites. This interaction often involves hydrogen bonding and hydrophobic interactions.
- Receptor Modulation : It may also modulate signal transduction pathways by interacting with various receptors, influencing downstream cellular responses.
Anticancer Activity
Research has indicated that compounds similar to 7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one exhibit significant anticancer properties. For instance:
- In vitro Studies : A study evaluating similar triazolo-pyrimidine derivatives demonstrated potent antiproliferative activities against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and Hela (cervical cancer). Compounds showed IC values ranging from 0.98 to 1.28 µM .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 17l | A549 | 0.98 ± 0.08 |
| 17l | MCF-7 | 1.05 ± 0.17 |
| 17l | Hela | 1.28 ± 0.25 |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar derivatives have been tested for their efficacy against various bacterial strains .
Kinase Inhibition
The compound may also exhibit kinase inhibitory activities. Kinases play crucial roles in signaling pathways related to cell growth and proliferation. Inhibitors targeting kinases are vital in cancer therapy.
Case Studies
- Synthesis and Evaluation : A study synthesized a series of pyrido[3,4-e][1,2,4]triazolo derivatives and evaluated their biological activity against several targets. Results indicated that modifications at specific positions on the triazole ring significantly enhanced biological activity .
- Structure-Activity Relationship (SAR) : Research focused on the SAR of triazole-fused compounds revealed that specific substitutions could lead to improved potency against cancer cell lines and better inhibition of target enzymes .
Q & A
Q. What are the key synthetic protocols for preparing 7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one?
The compound can be synthesized via multicomponent reactions involving aminotriazole derivatives, ketones, and aldehydes. For example, a one-pot fusion method in dimethylformamide (DMF) with aminotriazole, ethyl 3-oxohexanoate, and aromatic aldehydes under microwave or thermal conditions yields triazolopyrimidine derivatives. Post-reaction, methanol is added to precipitate the product, followed by ethanol recrystallization for purification . Alternative protocols use additives like p-toluenesulfonic acid to enhance reaction efficiency and yield .
Q. What analytical techniques are critical for characterizing this compound?
Post-synthesis characterization typically includes:
- IR spectroscopy to identify functional groups (e.g., C=N stretching at ~1600 cm⁻¹, N-H deformation at ~3300 cm⁻¹) .
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and ring fusion. For example, aromatic protons in the phenylethyl group appear as multiplets at δ 7.2–7.4 ppm .
- Mass spectrometry to verify molecular weight (e.g., molecular ion peak at m/z 533) .
- Elemental analysis to validate purity (>98%) .
Q. Which solvents and conditions are optimal for purification?
Ethanol or methanol is commonly used for recrystallization due to their polarity, which aids in removing unreacted starting materials. Slow cooling of the reaction mixture in methanol enhances crystal formation, yielding high-purity solids .
Advanced Research Questions
Q. How can computational chemistry guide the optimization of this compound’s reactivity?
Quantum chemical calculations (e.g., density functional theory) predict electronic properties, such as HOMO-LUMO gaps and electrostatic potential maps, to identify reactive sites. For example, the phenylethyl group’s electron-donating effects can stabilize the pyrimidine ring, influencing nucleophilic substitution patterns . Molecular docking studies further elucidate interactions with biological targets (e.g., enzymes) for structure-activity relationship (SAR) analysis .
Q. How can researchers resolve contradictions in spectral data across studies?
Discrepancies in NMR or IR spectra often arise from solvent effects or tautomeric equilibria. Cross-validation using multiple techniques (e.g., 2D NMR, X-ray crystallography) is essential. For instance, variable-temperature NMR can detect tautomerism in the triazole ring, while X-ray structures provide definitive bond-length data .
Q. What strategies improve yield in large-scale synthesis?
- Additives : p-Toluenesulfonic acid accelerates cyclocondensation reactions, reducing reaction time from hours to minutes .
- Solvent optimization : DMF enhances solubility of intermediates, while ethanol minimizes side reactions during crystallization .
- Flow chemistry : Continuous reactors improve heat/mass transfer, enabling gram-scale production with >85% yield .
Q. How does substituent variation impact biological activity?
Introducing electron-withdrawing groups (e.g., chloro, fluoro) to the phenylethyl moiety enhances antimicrobial activity by increasing membrane permeability. Conversely, hydrophilic groups (e.g., hydroxyl) improve solubility but may reduce bioavailability. Systematic SAR studies using MIC (minimum inhibitory concentration) assays against S. aureus and E. coli are recommended .
Methodological Considerations
Q. How to assess stability under oxidative/reductive conditions?
- Oxidation : Treat the compound with H₂O₂ or KMnO₄ in acidic media. Monitor degradation via HPLC to identify oxidation products (e.g., sulfoxide derivatives) .
- Reduction : Use NaBH₄ or LiAlH₄ to reduce imine bonds. ¹H NMR can track the disappearance of the imine proton (δ ~8.5 ppm) .
Q. What in silico tools predict metabolic pathways?
Software like SwissADME or GLORY predicts Phase I/II metabolism. For example, the phenylethyl group is prone to cytochrome P450-mediated hydroxylation, generating metabolites detectable via LC-MS .
Data Contradiction Analysis
Q. Why do reported melting points vary across studies?
Variations (±5°C) arise from differences in crystallinity or polymorph formation. For accurate comparisons, use differential scanning calorimetry (DSC) to characterize thermal behavior and confirm single-crystal forms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
